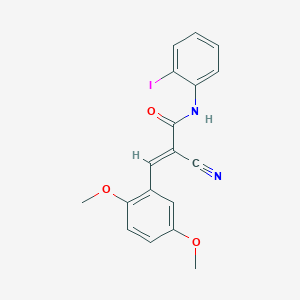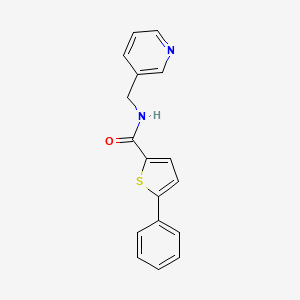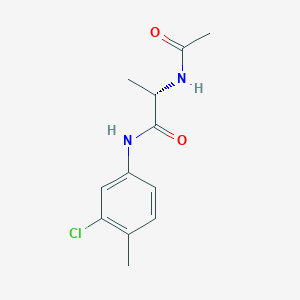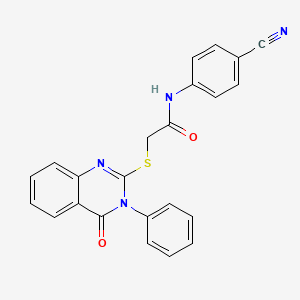
(E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide, commonly known as IDPP, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. This compound belongs to the class of enamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of IDPP is not fully understood, but it is believed to act by inhibiting certain enzymes and pathways involved in cellular processes. IDPP has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response. It has also been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
IDPP has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. IDPP has also been found to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases. Additionally, IDPP has been found to have antiviral properties and has been studied for its potential use in the treatment of viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using IDPP in lab experiments is its ability to selectively target certain biological pathways and processes. This allows researchers to study the specific effects of inhibiting these pathways. Additionally, IDPP has been found to have low toxicity, which makes it a safe compound to use in lab experiments. One limitation of using IDPP is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of IDPP. One area of research is the development of IDPP derivatives with improved solubility and bioavailability. Another area of research is the study of IDPP in combination with other compounds for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of IDPP and its potential use in the treatment of cancer, inflammatory diseases, and viral infections.
Conclusion:
In conclusion, IDPP is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. Its ability to selectively target certain biological pathways and processes makes it a valuable tool in the study of various diseases. While there are limitations to its use in lab experiments, the potential benefits of using IDPP outweigh the challenges. Further research is needed to fully understand the mechanism of action of IDPP and its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of IDPP involves a multistep process that begins with the reaction of 2,5-dimethoxybenzaldehyde with malononitrile in the presence of ammonium acetate to form 2,5-dimethoxyphenylacetonitrile. This intermediate is then reacted with iodobenzene in the presence of potassium carbonate to form 2,5-dimethoxyphenylacrylonitrile. Finally, the reaction of 2,5-dimethoxyphenylacrylonitrile with propionyl chloride in the presence of triethylamine yields IDPP.
Applications De Recherche Scientifique
IDPP has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied for its potential use in the treatment of various diseases, including cancer and viral infections. IDPP has also been used as a tool in scientific research to study the role of certain biological pathways and processes.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O3/c1-23-14-7-8-17(24-2)12(10-14)9-13(11-20)18(22)21-16-6-4-3-5-15(16)19/h3-10H,1-2H3,(H,21,22)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLSDDMALRKEHL-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Benzylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7466545.png)


![N-[2-(tert-butylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7466568.png)


![5-Ethyl-7-pyridin-3-yl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B7466583.png)
![[2-(3-Chlorophenyl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B7466585.png)
![Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7466593.png)
![(E)-2-cyano-N-(2-iodophenyl)-3-[4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466604.png)

![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B7466624.png)
